rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylicacid
Description
The compound rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a bicyclic, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises a fused hexahydrofuro[2,3-c]pyrrole core, with the Fmoc group at position 5 and a carboxylic acid moiety at position 3.
Key structural features include:
- Bicyclic framework: The fused furopyrrole system enhances rigidity, influencing conformational stability and receptor binding in drug design.
- Fmoc protection: A common strategy in solid-phase peptide synthesis (SPPS) to temporarily block amine groups, allowing selective deprotection under mild basic conditions.
- Carboxylic acid functionality: Enables conjugation or further derivatization, such as amide bond formation.
Properties
IUPAC Name |
(3S,3aS,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-21(25)19-12-27-20-10-23(9-17(19)20)22(26)28-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-20H,9-12H2,(H,24,25)/t17-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEATZMKQWGEYFJ-MISYRCLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole core and the introduction of the Fmoc protecting group. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s structure and reactivity.
Substitution: The replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc protecting group is particularly useful in peptide synthesis, where it protects amine groups during the formation of peptide bonds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of enzyme inhibition and receptor modulation.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for a variety of industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under specific conditions, revealing reactive amine groups that can form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with four structurally related analogs:
Key Observations:
Ring Systems and Rigidity: The target compound's furopyrrole system offers greater conformational rigidity compared to monocyclic analogs like piperidine or pyrrolidine derivatives . This may enhance binding specificity in therapeutic targets. Oxetane-containing analogs (e.g., CAS 1380327-56-9) exhibit improved metabolic stability and solubility due to the polar oxetane ring but lack the fused bicyclic architecture .
Methoxy substituents (e.g., in the piperidine analog) modulate electronic properties and steric bulk, influencing reactivity in coupling reactions .
Molecular Weight and Solubility: The target compound’s estimated molecular weight (~379 g/mol) aligns with typical Fmoc-protected building blocks, balancing solubility (via carboxylic acid) and synthetic utility. Thienopyrrole derivatives (e.g., ) with sulfone groups demonstrate reduced molecular weight (257 g/mol) and altered polarity, favoring applications in material science .
Q & A
Q. What are the key steps in synthesizing rac-(3R,3aR,6aR)-5-Fmoc-hexahydrofuropyrrole-3-carboxylic acid, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the amine functionality. This step often uses reagents like Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., triethylamine) .
- Cyclization : Formation of the fused furo-pyrrole bicyclic framework via acid- or base-catalyzed intramolecular reactions.
- Purification : Silica gel chromatography is commonly employed, with elution gradients adjusted based on compound polarity. For example, using dichloromethane/methanol (95:5) can yield purities >95% . Critical Tip: Monitor reaction progress via TLC and confirm final purity using HPLC-MS .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and functional groups. Key signals include:
- Fmoc aromatic protons (δ 7.2–7.8 ppm, multiplet).
- Pyrrolidine/furan ring protons (δ 3.0–4.5 ppm, complex splitting due to bicyclic constraints) .
Q. What safety precautions are essential when handling this compound in the lab?
- Hazard Mitigation : The compound may cause skin/eye irritation (GHS Category 2/2A) and respiratory tract irritation (Category 3). Use PPE (gloves, goggles, fume hood) and avoid dust formation .
- Storage : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How does stereochemistry at the 3R,3aR,6aR positions influence biological activity or binding affinity?
Comparative studies of stereoisomers (e.g., 3S,3aS,6aS vs. 3R,3aR,6aR) reveal:
- Binding Affinity : The 3R,3aR,6aR configuration enhances interactions with hydrophobic pockets in enzymes (e.g., proteases) due to optimal spatial orientation of the Fmoc and carboxylic acid groups .
- Activity Data : In assays targeting kinase inhibition, the rac-(3R,3aR,6aR) isomer showed 5–10× higher IC values than its diastereomers . Methodological Note: Use X-ray crystallography or molecular docking to map stereochemical contributions to target binding .
Q. What strategies are effective for derivatizing the carboxylic acid moiety while preserving the Fmoc group?
- Activation : Convert the carboxylic acid to an acyl chloride (SOCl) or active ester (EDC/HOBt) for coupling with amines/alcohols .
- Selective Protection : Use tert-butyl or benzyl esters to temporarily protect the acid, enabling subsequent functionalization of other sites (e.g., pyrrolidine nitrogen) . Caution: Avoid strong bases (e.g., LiOH) that may cleave the Fmoc group .
Q. How can computational methods predict the compound’s reactivity or photophysical properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
- MD Simulations : Model interactions with biological targets (e.g., 100-ns trajectories in explicit solvent) to identify stable binding conformers .
- Fluorescence Prediction : TD-DFT can estimate excitation/emission wavelengths if the compound is modified with fluorophores (e.g., maleimide derivatives) .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Control variables like buffer pH, solvent (DMSO concentration ≤1%), and cell passage number .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
